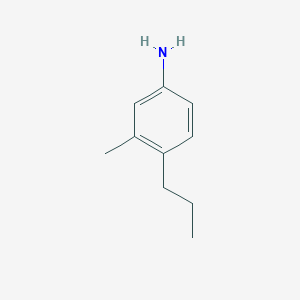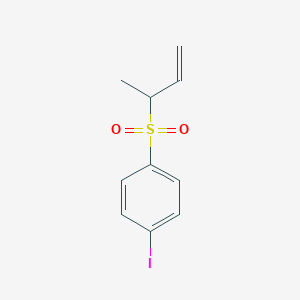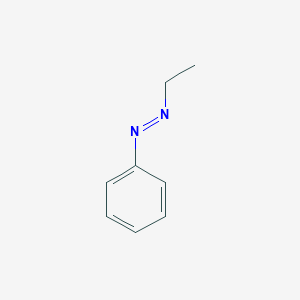
(E)-1-Ethyl-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Ethyl-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) with an ethyl group attached to one nitrogen and a phenyl group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Ethyl-2-phenyldiazene typically involves the reaction of ethylamine with nitrous acid, followed by the coupling of the resulting diazonium salt with benzene. The reaction conditions often require a controlled temperature environment to ensure the stability of the diazonium intermediate and to promote the formation of the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Ethyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, ethylphenylamine from reduction, and various substituted phenyl derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
(E)-1-Ethyl-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical transformations.
Mecanismo De Acción
The mechanism of action of (E)-1-Ethyl-2-phenyldiazene involves its ability to participate in electron transfer reactions due to the presence of the diazene group. This group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The pathways involved often include redox reactions and the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-1-Ethyl-2-phenyldiazene include:
- (E)-1-Methyl-2-phenyldiazene
- (E)-1-Propyl-2-phenyldiazene
- (E)-1-Butyl-2-phenyldiazene
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the ethyl group and the phenyl group attached to the diazene moiety. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
89811-44-9 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
ethyl(phenyl)diazene |
InChI |
InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
DZJLKUUYWOFNOL-UHFFFAOYSA-N |
SMILES canónico |
CCN=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


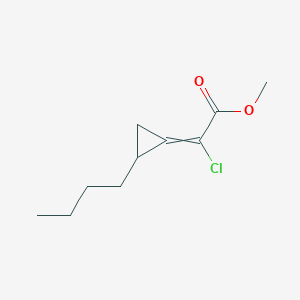

![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
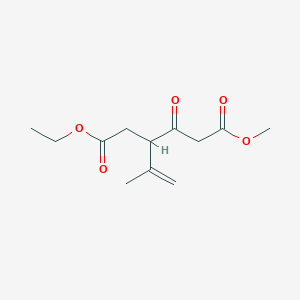
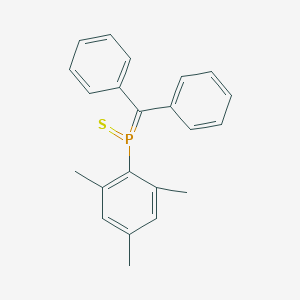
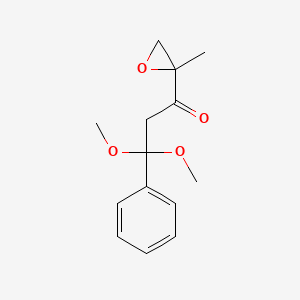
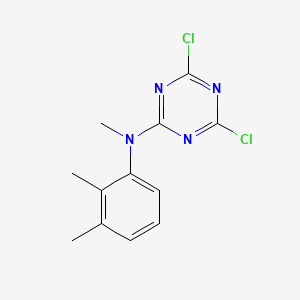
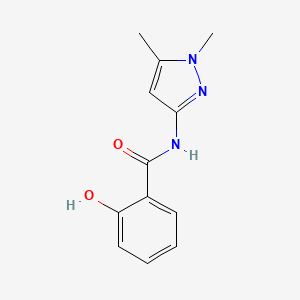

![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
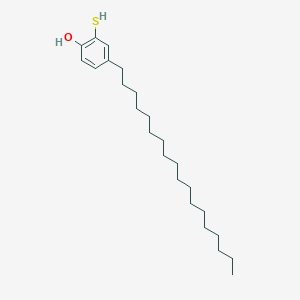
![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
